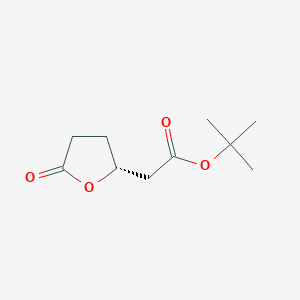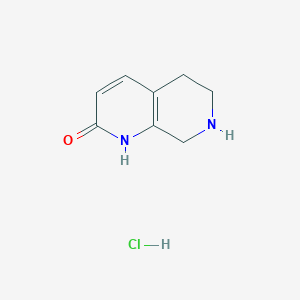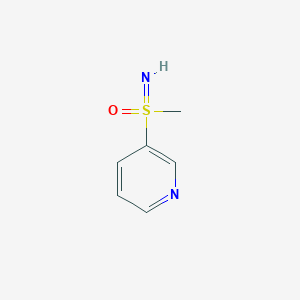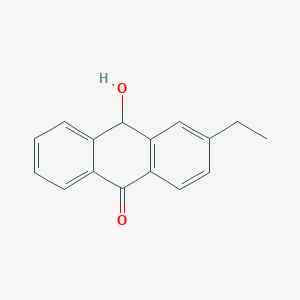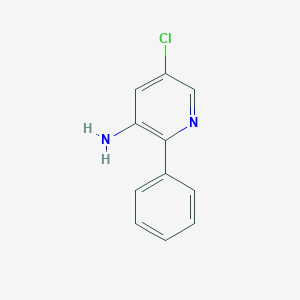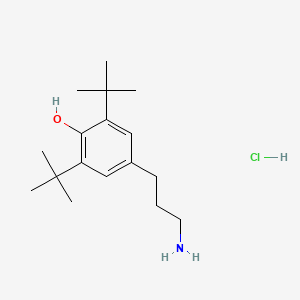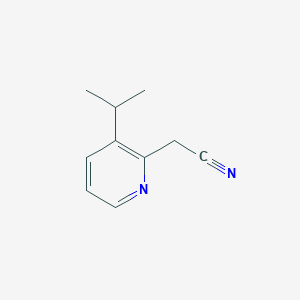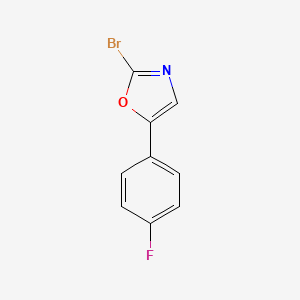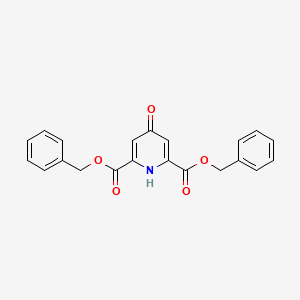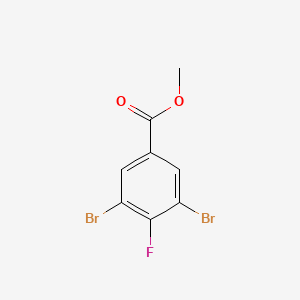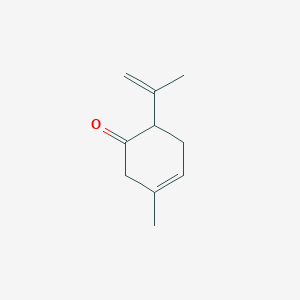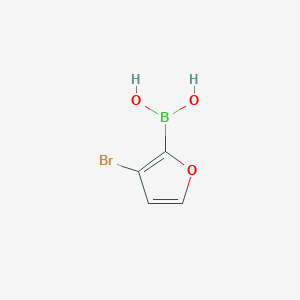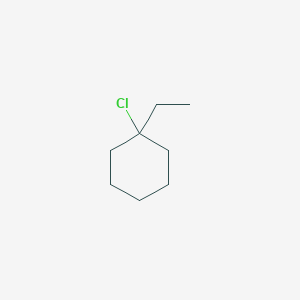
1-Chloro-1-ethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-ethylcyclohexane is an organic compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the same carbon atom within the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-ethylcyclohexane can be synthesized through the chlorination of 1-ethylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Catalyst: Ultraviolet light or radical initiators like benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain optimal reaction conditions and ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of 1-ethylcyclohexanol, 1-ethylcyclohexylamine, etc.
Elimination: Formation of ethylcyclohexene.
Oxidation: Formation of 1-ethylcyclohexanol, 1-ethylcyclohexanone, or 1-ethylcyclohexanoic acid.
Applications De Recherche Scientifique
1-Chloro-1-ethylcyclohexane finds applications in various scientific research fields:
Chemistry: Used as a starting material or intermediate in organic synthesis and mechanistic studies.
Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 1-chloro-1-ethylcyclohexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being a good leaving group, facilitates various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of new bonds and the release of chloride ions.
Comparaison Avec Des Composés Similaires
1-Chloro-1-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-1-propylcyclohexane: Similar structure but with a propyl group instead of an ethyl group.
1-Bromo-1-ethylcyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 1-Chloro-1-ethylcyclohexane is unique due to the specific positioning of the chlorine and ethyl groups on the cyclohexane ring. This unique structure influences its reactivity and the types of reactions it undergoes. The presence of the ethyl group also affects the compound’s physical and chemical properties compared to its methyl or propyl analogs.
Propriétés
IUPAC Name |
1-chloro-1-ethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWECHVTHLPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
